molecular formula C36H45NO2S B076899 2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione CAS No. 12671-74-8

2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione

Cat. No.: B076899
CAS No.: 12671-74-8
M. Wt: 555.8 g/mol
InChI Key: YDQLECBCTASDOZ-UHFFFAOYSA-N
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Description

2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione is a complex heterocyclic compound that belongs to the class of isoquinoline derivatives

Mechanism of Action

Target of Action

Solvent Yellow 98 is primarily used as a dye, particularly in the coloring of various plastic materials . Its primary targets are therefore the materials it is intended to color, such as polymethyl methacrylate, polystyrene, and polyester plastic .

Biochemical Pathways

As a dye, Solvent Yellow 98 does not participate in biochemical pathways in the same way that a drug or a biological molecule would. Its function is primarily physical rather than biochemical. The synthesis of solvent yellow 98 involves several chemical reactions, including etherification, amination, diazotization, and a closed loop with copper sulfate monohydrate followed by soda boiling .

Pharmacokinetics

The term pharmacokinetics typically applies to substances that are administered to a living organism and undergo absorption, distribution, metabolism, and excretion (ADME)Its solubility in organic solvents and insolubility in water are important properties that affect its application in dyeing processes.

Result of Action

The result of Solvent Yellow 98’s action is the imparting of a bright, fluorescent yellow color to the materials it is used to dye . It is known for its excellent lightfastness and heat resistance , which means that the color it imparts is durable and resistant to fading under light and heat exposure.

Action Environment

The efficacy and stability of Solvent Yellow 98 can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents, and its lightfastness can be influenced by the intensity and duration of light exposure. Furthermore, its heat resistance suggests that it can maintain its color and stability even under high-temperature conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline core, followed by functionalization to introduce the thioxanthene and octadecyl groups. The reaction conditions often require the use of strong acids or bases as catalysts and may involve high temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process. Additionally, environmentally friendly methods that minimize the use of hazardous reagents and reduce waste generation are preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione is unique due to its combination of the isoquinoline core, thioxanthene ring, and long octadecyl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

14-octadecyl-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-37-35(38)29-23-22-28-27-20-17-18-21-31(27)40-32-25-24-30(36(37)39)33(29)34(28)32/h17-18,20-25H,2-16,19,26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQLECBCTASDOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=CC=CC=C5S4)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065314
Record name Fluorescent Yellow 3G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12671-74-8, 27870-92-4
Record name Solvent Yellow 98
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12671-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-octadecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012671748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octadecyl-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027870924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-octadecyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fluorescent Yellow 3G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.260
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1H-Thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-octadecyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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